molecular formula C9H10O3S B14694207 Methyl 2-ethenylbenzene-1-sulfonate CAS No. 30171-82-5

Methyl 2-ethenylbenzene-1-sulfonate

Cat. No.: B14694207
CAS No.: 30171-82-5
M. Wt: 198.24 g/mol
InChI Key: IKSBUASJFRTIPW-UHFFFAOYSA-N
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Description

Methyl 2-ethenylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a methyl and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethenylbenzene-1-sulfonate typically involves the sulfonylation of 2-ethenylbenzene (styrene) with a sulfonating agent such as methanesulfonyl chloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethenylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the sulfonate group acts as a directing group.

    Nucleophilic Substitution: The sulfonate ester can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by a nucleophile.

    Oxidation and Reduction: The ethenyl group can be oxidized to form epoxides or reduced to form ethyl derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: Typical nucleophiles include hydroxide ions, alkoxides, or amines.

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Nucleophilic Substitution: Sulfonate esters with different substituents.

    Oxidation: Epoxides or alcohols.

Scientific Research Applications

Methyl 2-ethenylbenzene-1-sulfonate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of methyl 2-ethenylbenzene-1-sulfonate involves the formation of a sulfonylium ion intermediate during chemical reactions. This intermediate can react with nucleophiles or electrophiles, leading to the formation of various products. The sulfonate group enhances the reactivity of the benzene ring, making it more susceptible to electrophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzenesulfonate: Lacks the ethenyl group, making it less reactive in certain types of reactions.

    Ethyl 2-ethenylbenzene-1-sulfonate: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and solubility.

    2-ethenylbenzenesulfonic acid: Contains a free sulfonic acid group instead of a sulfonate ester, leading to different chemical properties.

Properties

CAS No.

30171-82-5

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 2-ethenylbenzenesulfonate

InChI

InChI=1S/C9H10O3S/c1-3-8-6-4-5-7-9(8)13(10,11)12-2/h3-7H,1H2,2H3

InChI Key

IKSBUASJFRTIPW-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC=CC=C1C=C

Origin of Product

United States

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